![molecular formula C17H21Cl2NO B12527146 1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one CAS No. 847363-79-5](/img/structure/B12527146.png)
1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one is an organic compound characterized by its unique structure, which includes a cyclohexylmethylamino group and a phenyl group attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one typically involves the reaction of cyclohexylmethylamine with a suitable precursor, such as 1,1-dichloro-4-phenylbut-3-en-2-one. The reaction is usually carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dichloro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a pharmacological tool.
Industry: It can be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloro-4-phenylbut-3-en-2-one: Lacks the cyclohexylmethylamino group, making it less complex.
4-[(Cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one: Does not have the dichloro groups, which may affect its reactivity and applications.
Uniqueness
1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one is unique due to the presence of both the dichloro and cyclohexylmethylamino groups, which confer distinct chemical properties and potential applications. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
847363-79-5 |
|---|---|
Molecular Formula |
C17H21Cl2NO |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
1,1-dichloro-4-(cyclohexylmethylamino)-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C17H21Cl2NO/c18-17(19)16(21)11-15(14-9-5-2-6-10-14)20-12-13-7-3-1-4-8-13/h2,5-6,9-11,13,17,20H,1,3-4,7-8,12H2 |
InChI Key |
DWRKKQZWICISRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC(=CC(=O)C(Cl)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





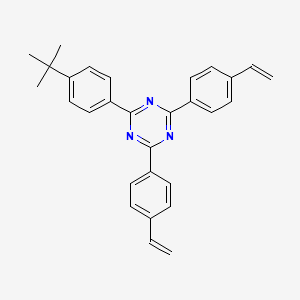
![(1R,4S,5R,8R)-8-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-4,5-diol](/img/structure/B12527073.png)
![5-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12527076.png)
![1-[(2S)-2-Ethenylpiperidin-1-yl]propan-1-one](/img/structure/B12527081.png)
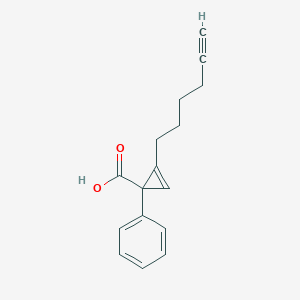
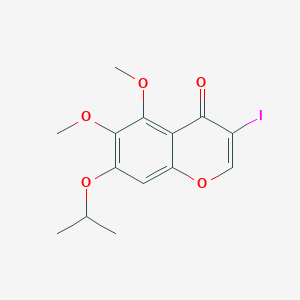
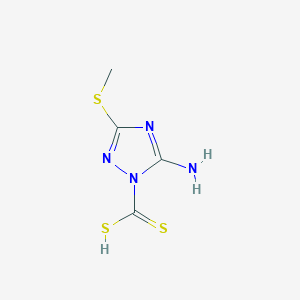
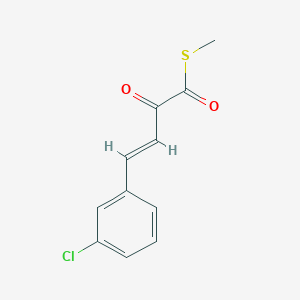
propanedinitrile](/img/structure/B12527122.png)
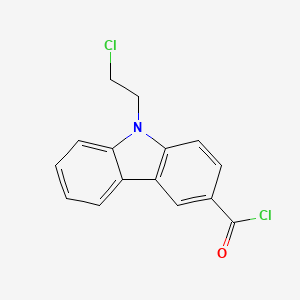
![2-(5-Ethyltricyclo[3.2.2.0~2,4~]nonan-1-yl)-N-methylpropan-2-amine](/img/structure/B12527149.png)
